5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
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Overview
Description
5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. Thiazole and pyridine derivatives are known for their wide range of medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Cellular Effects
Some thiazolo[4,5-b]pyridines have shown promising results in cytotoxicity effects on certain cell lines . The specific impact of 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
Thiazolo[4,5-b]pyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Some thiazolopyridine derivatives are known to be metabolized in the human body by N-methylation and N- and C-oxidation pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of thiazole derivatives with pyridine precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the aggregation of human platelets or act as an antagonist to certain receptors .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiazolo[4,5-b]pyridin-2-amine: Similar structure but with a chlorine atom instead of methyl groups.
Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents on the thiazole or pyridine rings.
Uniqueness
5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 5 and 7 can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-3-5(2)10-7-6(4)12-8(9)11-7/h3H,1-2H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATFKQJGJSMAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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